tert-Butyl(ethenyl)phenylphosphane
Description
Structure
3D Structure
Properties
CAS No. |
84668-89-3 |
|---|---|
Molecular Formula |
C12H17P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
tert-butyl-ethenyl-phenylphosphane |
InChI |
InChI=1S/C12H17P/c1-5-13(12(2,3)4)11-9-7-6-8-10-11/h5-10H,1H2,2-4H3 |
InChI Key |
SRTGUXXUDYORBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Coordination Chemistry of Tert Butyl Ethenyl Phenylphosphane Derivatives
Complexation with Transition Metal Centers
Tertiary phosphines are soft, neutral, L-type ligands that form stable complexes with a wide array of transition metals, particularly those in low to mid-oxidation states. The formation of metal-phosphine complexes typically occurs through the reaction of the phosphine (B1218219) with a suitable metal precursor, such as a metal halide or a complex containing labile ligands like acetonitrile (B52724) or cyclooctadiene. The lone pair of electrons on the phosphorus atom acts as a σ-donor to an empty metal orbital, forming a strong metal-phosphorus bond.
A ligand's denticity refers to the number of donor atoms it uses to bind to a central metal ion. While many phosphines are monodentate, binding solely through the phosphorus atom, ligands containing additional donor functionalities can act as multidentate ligands. csbsju.edulibretexts.orgvaia.com
Monodentate Coordination: In its most common coordination mode, tert-butyl(ethenyl)phenylphosphane is expected to act as a monodentate ligand, binding to the metal center exclusively through its phosphorus atom. This results in a simple σ-donor interaction.
Multidentate (Bidentate) Coordination: The presence of the ethenyl (vinyl) group introduces the possibility of bidentate coordination. The π-electrons of the C=C double bond can coordinate to the metal center in an η²-fashion, in addition to the primary P-metal σ-bond. This forms a chelate ring, which is a cyclic structure containing the metal ion. csbsju.edu The stability of such a chelate is generally enhanced compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. quora.com Whether the ligand binds in a monodentate or bidentate fashion depends on several factors, including the electronic properties and steric demands of the metal center, the reaction conditions, and the presence of competing ligands. For electron-rich metals, π-backbonding into the vinyl group's π* orbitals can further stabilize this bidentate interaction.
The behavior of a phosphine ligand in a metal complex is largely dictated by its steric and electronic properties, which are tunable by modifying the R groups in PR₃.
Steric Effects: The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ), which is the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the ligand's substituents. The tert-butyl group is one of the bulkiest substituents, leading to a large cone angle. This steric hindrance can influence the number of phosphine ligands that can coordinate to a metal center, affect the geometry of the resulting complex, and promote processes like reductive elimination in catalytic cycles. The cone angle for P(tBu)₃ is 182°, and while the replacement of two tert-butyl groups with the smaller phenyl and vinyl groups would reduce this value, the ligand is still considered sterically demanding.
| Parameter | Influence of Substituents on this compound | Expected Property |
| Electronic (TEP) | tert-Butyl: Strongly electron-donating (σ-donor). Phenyl/Ethenyl: Less basic, π-accepting capabilities. | Strong overall electron donor. |
| Steric (Cone Angle) | tert-Butyl: Very large steric bulk. Phenyl/Ethenyl: Smaller than t-Bu but contribute to overall size. | Sterically demanding ligand. |
This table illustrates the expected properties based on the ligand's constituent groups.
Metal-phosphine complexes are generally stable, with the strength of the M-P bond being a key contributor. For this compound, complexes would be formed by reacting the ligand with a suitable metal precursor. The stability of the resulting adducts is influenced by both electronic and steric factors. The strong σ-donation from the phosphine to the metal creates a robust bond. If the ligand coordinates in a bidentate (P, C=C) fashion, the stability is significantly enhanced due to the thermodynamic favorability of the chelate effect. quora.com However, extreme steric bulk from the tert-butyl group could also lead to ligand dissociation as a pathway to relieve steric strain in a crowded coordination sphere.
Spectroscopic and Structural Characterization of Metal-Phosphine Adducts
The definitive identification and detailed analysis of metal-phosphine complexes rely heavily on spectroscopic and crystallographic techniques.
NMR spectroscopy is an indispensable tool for studying phosphine complexes in solution.
³¹P NMR Spectroscopy: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct method for probing the phosphorus environment. researchgate.net The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a metal, the ³¹P resonance typically shifts downfield compared to the free ligand. This change, known as the coordination shift (Δδ = δcomplex - δfree ligand), provides insight into the nature of the metal-ligand interaction. For a monodentate complex of this compound, a single sharp peak would be expected in the proton-decoupled (³¹P{¹H}) spectrum. If the complex contains other NMR-active nuclei (like ¹⁹⁵Pt or ¹⁰³Rh), coupling to these nuclei can provide further structural information.
Variable-Temperature (VT) NMR: VT-NMR is used to study dynamic processes in solution, such as ligand exchange or fluxional behavior where a ligand might rapidly alternate between monodentate and bidentate coordination. At low temperatures, these processes may slow down enough on the NMR timescale to allow for the observation of distinct signals for each species or conformation.
Illustrative ³¹P NMR Data for a Hypothetical [MCl₂(P(tBu)(CH=CH₂)(Ph))₂] Complex
| Metal (M) | Coordination Mode | Expected δ (ppm) | Expected Coupling |
|---|---|---|---|
| Palladium(II) | Monodentate (trans) | 30 - 50 | Singlet |
| Platinum(II) | Monodentate (trans) | 15 - 35 | Satellites from ¹⁹⁵Pt coupling (~3000 Hz) |
| Nickel(II) | Monodentate (trans) | 25 - 45 | Singlet |
This table presents hypothetical, yet realistic, ³¹P NMR data to illustrate expected values for complexes of the ligand.
Single-crystal X-ray diffraction provides unambiguous, solid-state structural information at the atomic level. researchgate.net For a complex of this compound, an X-ray crystal structure would definitively determine:
The coordination number and geometry of the metal center.
The precise M-P bond length, a key indicator of bond strength.
The coordination mode of the ligand, confirming whether the ethenyl group is coordinated to the metal (bidentate) or not (monodentate).
Key bond angles and torsion angles that describe the steric environment around the metal, including an experimental measure of the cone angle.
Illustrative X-ray Crystallography Data for a Hypothetical trans-[PdCl₂(P(tBu)(CH=CH₂)(Ph))₂] Complex
| Parameter | Description | Illustrative Value |
|---|---|---|
| Pd-P bond length | Distance between Palladium and Phosphorus | 2.30 - 2.35 Å |
| Pd-Cl bond length | Distance between Palladium and Chlorine | 2.28 - 2.32 Å |
| P-Pd-P angle | Angle between the two phosphine ligands | ~180° (for trans) |
| C=C bond length | Distance between vinyl carbons | ~1.34 Å (if uncoordinated) |
| Pd---C(vinyl) distance | Closest distance between Pd and a vinyl carbon | > 3.0 Å (if uncoordinated) |
This table presents hypothetical, yet realistic, bond distance and angle data to illustrate what would be determined from an X-ray structure analysis.
Advanced Spectroscopic Techniques for Electronic Structure Elucidation (e.g., UV, IR)
The electronic structure of metal complexes incorporating this compound and its derivatives is crucial for understanding their reactivity and potential applications. Advanced spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, are indispensable tools for probing the electronic transitions and vibrational modes that define the nature of the metal-ligand bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule. In the context of transition metal complexes with phosphine ligands, UV-Vis spectra can reveal key information about ligand-to-metal charge transfer (LMCT) and d-d transitions.
For instance, the electronic spectra of oxidovanadium(V) complexes with chiral Schiff base ligands exhibit strong absorption bands in the 314–354 nm range, attributed to intra-ligand π-π* transitions. nih.gov More significantly, a lower energy band between 426–477 nm is assigned to the LMCT transition from the phenolate (B1203915) oxygen pπ orbital to an empty d orbital on the vanadium atom. nih.gov Similarly, for complexes of this compound derivatives, one would expect to observe characteristic LMCT bands, where the energy of these bands would be sensitive to the nature of the metal center, its oxidation state, and the co-ligands. The presence of the phenyl and ethenyl groups provides π-systems that can be involved in these electronic transitions. Studies on other phosphine-ligated metal complexes, such as gold clusters, also utilize UV-Vis to identify cluster sizes based on characteristic absorption bands. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of molecules. The coordination of a phosphine ligand to a metal center induces changes in the vibrational frequencies of both the ligand and the metal-ligand bonds. These changes serve as diagnostic markers for complex formation and provide insight into the electronic effects of coordination.
Upon coordination, the P-C stretching vibrations and the vibrational modes associated with the phenyl and ethenyl groups of this compound would be altered. The magnitude and direction of these shifts can indicate the extent of π-backbonding from the metal to the ligand. For example, in studies of para-tert-butyl-aminothiacalix researchgate.netarene, IR spectroscopy was used to identify hydrogen bonding and conformational changes, with red shifts in the N-H stretching vibrations indicating the strength of these interactions. nih.gov While not a phosphine, this illustrates the sensitivity of IR spectroscopy to the electronic environment. In metal-phosphine complexes, changes in the electron density at the phosphorus atom due to σ-donation and π-acceptance affect the force constants of adjacent bonds, which is reflected in the IR spectrum. rsc.org
The following table summarizes the expected spectroscopic features for metal complexes of this compound derivatives and the electronic information they provide.
| Spectroscopic Technique | Typical Spectral Region | Observed Feature | Information Elucidated |
| UV-Vis Spectroscopy | 200-800 nm | Intra-ligand (π-π*) transitions | Electronic structure of the phosphine ligand itself. |
| Ligand-to-Metal Charge Transfer (LMCT) bands | Probes the energy gap between ligand-based orbitals and metal-based d-orbitals; sensitive to metal oxidation state. nih.gov | ||
| d-d transitions (often weak) | Provides information on the splitting of the metal d-orbitals and the coordination geometry. | ||
| IR Spectroscopy | 4000-400 cm⁻¹ | Shift in P-C, C=C, and aromatic C-H stretching and bending frequencies. | Indicates changes in electron density on the ligand upon coordination. |
| Appearance of new bands in the far-IR region (typically < 500 cm⁻¹) | Corresponds to metal-phosphorus (ν M-P) stretching vibrations, providing direct evidence of coordination. | ||
| Changes in vibrational modes of co-ligands (e.g., ν CO in metal carbonyls). | Acts as an electronic probe for the donor strength of the phosphine ligand. |
These techniques, often used in conjunction with computational methods, allow for a detailed description of the electronic landscape of these coordination compounds. nih.gov
Chelation Effects and Ligand Conformation in Metal Coordination
The steric and electronic properties of the tert-butyl, phenyl, and ethenyl groups in this compound play a defining role in its coordination behavior, particularly concerning its ability to form chelate rings and the resulting conformation of the coordinated ligand. As a monodentate ligand, it cannot chelate by itself. However, the principles of steric hindrance and conformational preferences are critical when it is incorporated into potentially multidentate ligand frameworks or when considering its packing in the coordination sphere.
Chelation: Chelation involves the coordination of two or more donor atoms from a single ligand to a central metal atom, forming a ring structure. For a derivative of this compound to act as a chelating ligand, the phosphine moiety would need to be part of a larger molecule containing at least one other donor group positioned to form a stable ring (typically 5- or 6-membered) upon coordination. The bulky tert-butyl group can significantly influence the feasibility of chelation. Its large steric demand can enforce specific conformations that may either facilitate or prevent the other donor group from reaching the metal center. For instance, in the case of a bulky bis(alkoxide) ligand on a terphenyl platform, the hydroxyl groups pointed away from each other in an anti conformation, which made the ligand unlikely to coordinate a single metal in a chelating fashion. nih.gov
Ligand Conformation: The conformation of a phosphine ligand upon coordination is a result of minimizing steric strain while maximizing orbital overlap for bonding. The tert-butyl group is significantly more sterically demanding than a phenyl group. mdpi.com This steric bulk has a profound effect on the geometry and properties of the final complex. In group 4 complexes with a tridentate biphenolate phosphine ligand, replacing a phosphorus-bound phenyl group with a tert-butyl group was shown to have a significant impact on the complex's conformation. nih.gov
The interplay between the ligand's intrinsic conformational preferences and the steric requirements of the metal's coordination sphere determines the final structure. The ethenyl group, being planar and capable of π-interactions, adds another layer of complexity. It can orient itself to minimize steric clashes with other ligands or the ligand backbone.
The following table summarizes key findings on how substituents and ligand backbones influence conformation and coordination in phosphine complexes, which can be extrapolated to derivatives of this compound.
| Ligand System | Metal Center(s) | Key Conformational/Chelation Finding | Reference |
| 2,2'-tert-butylphosphino-bis(4,6-di-tert-butylphenolate) | Ti, Zr, Hf | The phosphorus-bound tert-butyl group has a profound effect on complex conformation compared to a phenyl substituent, influencing the outcome of synthetic reactions. nih.gov | nih.gov |
| (Acenaphthylenyl)diphenylphosphine | Ag, Cu | In the coordinated state, the dihydroacenaphthylene group is positioned close to the metal's first coordination sphere, adopting a specific orientation. mdpi.com | mdpi.com |
| Di-tert-butyl-triphospha- researchgate.netferrocenophane | Ni, Pt | The rigid ferrocene (B1249389) backbone limits the number of possible diastereomers and influences the coordination mode (mono-, bi-, tridentate) of the phosphanide (B1200255) ligand. researchgate.net | researchgate.net |
| 3,3′-([1,1′:4′,1′′-terphenyl]-2,2′′-diyl)bis(2,2,4,4-tetramethylpentan-3-ol) | Cr, Mn, Fe | The anti conformation of the two donor groups in the solid state prevents the ligand from acting as a chelator for a single metal center. nih.gov | nih.gov |
Catalytic Applications of Tert Butyl Ethenyl Phenylphosphane and Analogues
Homogeneous Catalysis Utilizing Phosphine-Metal Complexes
Phosphine (B1218219) ligands form stable complexes with a wide range of transition metals, particularly palladium and nickel, which are mainstays in homogeneous catalysis. These phosphine-metal complexes are instrumental in facilitating numerous synthetic reactions, from the formation of carbon-carbon bonds to the creation of chiral molecules. The specific nature of the phosphine ligand—its size, electron-donating ability, and chirality—directly influences the efficacy of the catalytic system. nih.govrsc.org
Cross-coupling reactions are fundamental in modern synthetic chemistry for the formation of C-C and C-heteroatom bonds. Phosphine ligands play a critical role by stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination, the key steps in the catalytic cycle. acs.orgnih.gov The development of specialized phosphine ligands has been a driving force behind the expansion of these powerful reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon bonds. The efficacy of these transformations is heavily reliant on the nature of the phosphine ligand coordinated to the palladium center. Ligands like tert-butyl(ethenyl)phenylphosphane are examples of monodentate phosphines, which have demonstrated significant utility in this field.
Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. The choice of phosphine ligand is crucial for the reaction's success, especially with challenging substrates like aryl chlorides. acs.orgorganic-chemistry.org Bulky and electron-rich dialkylbiaryl phosphines, for instance, have proven to be highly effective. acs.orgorganic-chemistry.org These ligands promote the formation of the active Pd(0) species and facilitate the key steps of the catalytic cycle. The use of specific phosphine ligands can enable reactions at low catalyst loadings and at room temperature. acs.org
Negishi Coupling: This process involves the reaction of organozinc reagents with organic halides. nih.gov Phosphine ligands are essential for promoting the desired reductive elimination over competing side reactions like β-hydride elimination, particularly in C(sp³)–C(sp²) bond formation. nih.gov Hemilabile ligands containing a phosphine group and another coordinating moiety have been shown to be effective in Negishi couplings by promoting C-C reductive elimination. acs.orgacs.org The stereochemical outcome of Negishi couplings can also be highly dependent on the ligand used. nih.gov
Stille Coupling: The Stille reaction couples organotin compounds with organic halides. numberanalytics.com The reaction is sensitive to the electronic properties of the phosphine ligand. wikipedia.orgnih.gov While ligands with intermediate donicity are generally used, rate enhancements can be observed with moderately electron-poor ligands. wikipedia.org Conversely, ligands with high donor numbers can slow down the reaction. wikipedia.org This suggests that the transmetalation step is often rate-determining. wikipedia.org
Hiyama Coupling: This reaction couples organosilanes with organic halides. organic-chemistry.org It often requires a fluoride (B91410) activator, but fluoride-free methods have been developed using specific phosphine ligands in conjunction with other activators. wikipedia.org The Hiyama-Denmark coupling, a notable variation, uses organosilanols and does not require a fluoride additive, relying on a Brønsted base and phosphine ligands on the metal center. wikipedia.org
Sonogashira Coupling: While not as extensively detailed in the provided context for this specific ligand type, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, also heavily relies on palladium-phosphine catalysis. The ligand's role is to facilitate the oxidative addition and subsequent steps in the catalytic cycle.
| Coupling Reaction | Typical Ligand Type | Key Role of Ligand | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Bulky, electron-rich monophosphines (e.g., dialkylbiaryl phosphines) | Stabilizes Pd(0), enhances catalytic activity for challenging substrates like aryl chlorides. | acs.orgorganic-chemistry.org |
| Negishi | Biarylphosphine ligands (e.g., CPhos), Hemilabile phosphines (e.g., PEWO) | Promotes reductive elimination over β-hydride elimination, crucial for C(sp³)–C(sp²) coupling. | nih.govacs.org |
| Stille | Phosphines of intermediate donicity (e.g., PPh₃), electron-poor phosphines | Influences the rate-determining transmetalation step. | wikipedia.orgnumberanalytics.com |
| Hiyama | Various phosphine ligands | Enables fluoride-free protocols and activation of organosilanes. | wikipedia.orgnih.gov |
Nickel catalysis has emerged as a powerful alternative to palladium, particularly for cross-coupling reactions involving more challenging substrates. Phosphine ligands are crucial for modulating the reactivity and selectivity of nickel catalysts.
C(sp²)–C(sp³) Coupling: The formation of bonds between sp²- and sp³-hybridized carbon centers is a significant challenge due to issues like slow reductive elimination and β-hydride elimination. Secondary phosphine oxide (SPO)-nickel catalysts have been shown to activate inert C–F bonds for couplings with primary and secondary alkyl Grignard reagents under mild conditions. acs.org
C(sp²)–C(sp²) Coupling: For the coupling of two sp²-hybridized carbons, such as in the Suzuki-Miyaura reaction, bisphosphine ligands are commonly used with nickel catalysts. nih.gov However, certain bulky monophosphine ligands, like the Buchwald-type ligands, have demonstrated superior performance in some cases. nih.govchemrxiv.org A dual palladium/nickel catalytic system has also been reported for the reductive cross-coupling of triarylphosphines with aryl halides. researchgate.net
C–N Coupling: Nickel-catalyzed C–N cross-coupling has become a competitive alternative to palladium- and copper-based methods. researchgate.net These reactions are often facilitated by bisphosphine ligands under thermal conditions. researchgate.netrsc.org However, some Buchwald-type monophosphines have also been found to be effective. nih.gov Air-stable nickel(II) precatalysts bearing specific phosphine ligands have been designed to enable these couplings under mild conditions with organic bases. mit.edu
| Coupling Type | Effective Ligand Type | Significance | Reference |
|---|---|---|---|
| C(sp²)–C(sp³) | Secondary Phosphine Oxide (SPO) | Enables challenging C–F bond activation for coupling with alkyl Grignard reagents. | acs.org |
| C(sp²)–C(sp²) | Bisphosphines (e.g., dppf), Buchwald-type monophosphines | Buchwald-type ligands can outperform traditional bisphosphines in certain Suzuki-Miyaura couplings. | nih.govchemrxiv.org |
| C–N | Bisphosphines, Buchwald-type monophosphines | Enable efficient amination of (hetero)aryl halides, often under milder conditions than Pd-based systems. | nih.govresearchgate.netrsc.org |
While this compound itself is achiral, the introduction of chirality into phosphine ligands opens the door to asymmetric catalysis, a field dedicated to the synthesis of enantiomerically enriched compounds. Chiral phosphines are among the most important and successful classes of ligands for a wide range of asymmetric transformations. nih.govresearchgate.net
Asymmetric hydrogenation is a cornerstone of industrial chemistry, providing efficient access to chiral alcohols, amines, and other valuable building blocks. sigmaaldrich.com The success of this reaction is highly dependent on the chiral phosphine ligand, which coordinates to a metal center (commonly rhodium, ruthenium, or iridium) and creates a chiral environment that directs the hydrogenation to one face of the prochiral substrate. sigmaaldrich.comacs.orgacs.org
P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, have shown excellent enantioselectivity and high catalytic activity. nih.gov The conformational rigidity and electronic properties of these ligands are key to their effectiveness. nih.gov For example, rhodium complexes with certain P-chiral bisphosphine ligands have achieved very high enantioselectivities in the hydrogenation of dehydro-α-amino acid derivatives. nih.gov The fine-tuning of substituents on the phosphorus atoms allows for the optimization of enantioselectivity. nih.gov
| Catalyst System | Substrate Type | Key Ligand Feature | Outcome | Reference |
|---|---|---|---|---|
| Rh-TangPhos | Z-enamides, α,γ-dienamido esters | Rigid C,P-distereogenic diphosphine | High yields and enantioselectivities (up to 99% ee). | acs.org |
| Ru-BINAP | β-keto esters | Atropisomeric C₂-symmetric diphosphine | High turnover numbers and enantioselectivities. | acs.org |
| Ir-SpiroPAP | Ketones, β-ketoesters | Tridentate chiral spiro aminophosphine | High activity and excellent enantioselectivity. | acs.org |
| Rh-unsymmetrical BisP* | Dehydro-α-amino acid derivatives | Two independent P-chiral centers | Very high enantioselectivities due to repulsive interactions. | nih.gov |
Chiral phosphine ligands are also instrumental in asymmetric carbon-carbon bond-forming reactions beyond hydrogenation, including alkylations and cycloadditions.
Asymmetric Allylic Alkylation (AAA): This palladium-catalyzed reaction is a powerful tool for generating stereogenic centers. nih.govresearchgate.net Chiral phosphine ligands control the enantioselectivity by influencing the nucleophilic attack on a π-allylpalladium intermediate. nih.govresearchgate.net A wide variety of chiral monophosphine and diphosphine ligands have been developed and successfully applied in AAA, achieving high yields and enantioselectivities for a broad range of substrates. nih.govresearchgate.netacs.org
Asymmetric Annulation Reactions: Phosphines can act as nucleophilic catalysts themselves, enabling various annulation reactions. In asymmetric [3+2] annulation reactions, chiral phosphines catalyze the reaction of three-atom synthons (like allenes or cyclopropenes) with two-atom synthons (like activated alkenes or imines) to form five-membered rings. rsc.orgorganic-chemistry.org For instance, a phosphine-catalyzed asymmetric dearomative [3+2] annulation of benzimidazoles with cyclopropenones has been developed, affording dearomatized heterocycles in excellent yields and with up to 99% ee using a commercially available chiral phosphine catalyst. chinesechemsoc.orgchinesechemsoc.org These reactions provide efficient access to complex and valuable chiral carbo- and heterocyclic structures. rsc.orgchinesechemsoc.org
| Reaction Type | Catalyst/Ligand | Substrates | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Pd / Chiral mono- and diphosphines | Allylic electrophiles and various nucleophiles | Chiral allylated products | Ligand structure is crucial for controlling enantioselectivity. | nih.govresearchgate.net |
| Asymmetric [3+2] Annulation | Chiral Phosphine (organocatalyst) | Benzimidazoles and cyclopropenones | Dearomatized heterocycles | High yields (up to 98%) and enantioselectivities (up to 99% ee) achieved. | chinesechemsoc.orgchinesechemsoc.org |
| Asymmetric [3+2] Annulation | Chiral Phosphine (organocatalyst) | Allylic carbonates and N-tosylimines | Functionalized 3-pyrrolines | High regio- and stereoselectivity. | organic-chemistry.org |
Asymmetric Catalysis
Enantioinduction Mechanisms in Metal-Catalyzed Processes
The ability of chiral phosphine ligands to induce enantioselectivity in metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. The mechanism of enantioinduction relies on the formation of a chiral catalytic complex that creates a stereochemically defined environment around the metal center. This environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other.
The key to this control lies in the ligand's architecture. Chiral phosphines, often possessing C2-symmetry or other forms of stable chirality like atropisomerism (e.g., BINAP), create diastereomeric transition states when interacting with the substrate. nih.gov The energy difference between these transition states dictates the enantiomeric excess (e.e.) of the product. Factors influencing this differentiation include:
Steric Repulsion: Bulky substituents on the chiral ligand backbone sterically hinder certain approach trajectories of the substrate, favoring the less hindered path.
Electronic Effects: The electronic properties of the phosphine and its substituents can influence the electronic nature of the metal center, affecting the stability of the transition states.
Ligand Bite Angle and Flexibility: The geometry of bidentate phosphine ligands, defined by the P-Metal-P angle (bite angle), plays a critical role in determining the shape of the catalytic pocket and thus the stereochemical outcome.
Recent advancements have led to the development of "switchable" phosphine ligands, where chirality can be modulated by an external stimulus like light. nih.gov For example, a photoswitchable chiral bisphosphine based on a light-driven molecular motor has been used to invert the stereoselectivity in a palladium-catalyzed desymmetrization reaction. nih.gov This dynamic control allows for the production of either product enantiomer using a single chiral ligand, simply by applying a light signal. nih.gov Furthermore, sophisticated ligand designs enable asymmetric induction at remote positions from the initial coordinating group, a significant challenge in catalysis. acs.org This is achieved by creating a well-defined macrocyclic transition state involving the substrate and the chiral ligand-metal complex. acs.org
| Ligand Type | Enantioinduction Principle | Example Application |
| Axially Chiral Bisphosphines | Stable atropisomers create a rigid C2-symmetric chiral environment. | Asymmetric hydrogenations, isomerizations, and C-C bond formations. |
| Ferrocenyl Phosphines | Planar chirality of the ferrocene (B1249389) backbone combined with central chirality. | Asymmetric hydrogenations, hydrosilylations, and cross-coupling reactions. |
| P-Chirogenic Phosphines | The phosphorus atom itself is the stereogenic center. | Rhodium-catalyzed asymmetric hydroformylation. |
| Switchable Chiral Ligands | External stimulus (e.g., light) alters ligand conformation and helicity, reversing enantioselectivity. nih.gov | Palladium-catalyzed asymmetric desymmetrization. nih.gov |
| Phosphoramidites/Phosphonites | Contain P-N or P-O bonds, often derived from chiral backbones like BINOL. nih.gov | Rh-catalyzed asymmetric hydrogenation, Cu-catalyzed conjugate additions. nih.gov |
Polymerization Reactions
Phosphine ligands and their derivatives are instrumental in various polymerization reactions, acting either as controlling ligands for metal centers or as direct organocatalysts.
In the field of olefin polymerization, phosphine ligands are used to tune the behavior of transition metal catalysts. The steric and electronic properties of the phosphine ligand directly influence the catalyst's activity, thermal stability, and the resulting polymer's molecular weight, and microstructure. acs.orgmdpi.com
Late transition metals like nickel and palladium are often employed, as their lower oxophilicity makes them more tolerant to functional groups compared to early transition metals. mdpi.com However, the combination of tertiary phosphines with palladium can sometimes be detrimental, leading to an increased rate of β-hydride elimination, which results in polymers of low molecular weight. rsc.org
Conversely, strategic ligand design has produced highly effective catalysts. For instance, Group 4 metal complexes (Zr, Hf) featuring bidentate bis(phosphanylphenoxide) ligands have shown remarkable activity in ethylene (B1197577) polymerization when activated with methylaluminoxane (B55162) (MAO). acs.org The zirconium-based catalyst, in particular, exhibits high activity for both ethylene and propylene (B89431) polymerization. acs.org Similarly, phosphine-sulfonate nickel catalysts have been developed that show high activities, good thermal stability, and produce high-molecular-weight polyethylene. acs.org
| Catalyst/Co-catalyst | Monomer | Activity ( g/mmol ·h·bar) | Resulting Polymer |
| bis(6-tert-butyl-2-diphenylphosphanylphenoxide)zirconium dichloride / MAO | Ethylene | 49,000 | Polyethylene |
| bis(6-tert-butyl-2-diphenylphosphanylphenoxide)hafnium dichloride / MAO | Ethylene | 2,000 | Polyethylene |
| bis(6-tert-butyl-2-diphenylphosphanylphenoxide)zirconium dichloride / "dried"-MAO | Propylene | 13,300 | Syndiotactic-biased Polypropylene |
Data sourced from organometallic studies on Group 4 metal catalysts. acs.org
Phosphines can act as potent nucleophilic organocatalysts for the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactide (PLA). acs.orgibm.com This metal-free approach is attractive for producing polymers for biomedical applications. The mechanism involves the nucleophilic attack of the phosphine on the monomer, activating it for subsequent ring-opening by an initiator, typically an alcohol. ibm.com
The catalytic activity of the phosphine is directly related to its nucleophilicity and basicity. More basic and nucleophilic alkyl-substituted phosphines are more effective catalysts than their aryl-substituted counterparts. acs.org The polymerization is controlled, generating polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgibm.com
| Phosphine Catalyst | Relative Activity in Lactide ROP |
| P(n-Bu)3 (Tri-n-butylphosphine) | Highest |
| P(tert-Bu)3 (Tri-tert-butylphosphine) | High |
| PhPMe2 (Methyldiphenylphosphine) | Moderate |
| Ph2PMe (Dimethylphenylphosphine) | Lower |
| PPh3 (Triphenylphosphine) | Very Low |
| P(MeO)3 (Trimethyl phosphite) | Unreactive |
Catalyst activity order for the bulk polymerization of lactide. acs.org
Beyond organocatalysis, phosphine ligands are used in metal-catalyzed Ring-Opening Metathesis Polymerization (ROMP). For example, a ruthenium complex bearing a phosphine-functionalized cyclodextrin (B1172386) ligand has been shown to catalyze the ROMP of norbornene derivatives in aqueous solutions. nih.gov Additionally, phosphine-containing polymers created via ROMP can themselves serve as macromolecular ligands for other catalytic processes. acs.orgnih.gov
Heterogeneous Catalysis and Ligand Immobilization Strategies
Immobilizing homogeneous catalysts onto solid supports combines the high selectivity and mild operating conditions of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. bohrium.comnih.govkyushu-u.ac.jp
Phosphine ligands can be effectively immobilized by anchoring them to various porous materials. bohrium.com This strategy is crucial for preventing the leaching of expensive or toxic transition metals into the product stream. kyushu-u.ac.jp The nature of the support material significantly influences the catalyst's performance. rsc.org
Common support materials include:
Porous Polymers: Cross-linked polystyrene is a popular choice. The pore size of these polymers can be tailored (micro-, meso-, or macroporous) to influence mass transfer and catalytic efficiency. bohrium.comkyushu-u.ac.jp The polymer backbone provides a stable framework that can stabilize the active metal species. researchgate.net
Metal-Organic Frameworks (MOFs): These are crystalline materials with well-defined, regular pores. Phosphine functionalities can be built directly into the MOF structure, creating highly dispersed, single-site catalytic centers. rsc.org
Porous Organic Cages (POCs): These are discrete molecular cages with intrinsic porosity. A phosphine-containing POC was used to template the growth of highly uniform palladium nanoparticles, which showed exceptional activity and stability in cross-coupling reactions due to the strong interaction between the phosphine units and the palladium surface. acs.orgnih.gov
The immobilization not only facilitates catalyst recovery but can also enhance catalytic durability and selectivity by preventing catalyst agglomeration and controlling the coordination environment of the metal center. rsc.orgkyushu-u.ac.jp
The use of immobilized phosphine-metal complexes is particularly advantageous in continuous-flow reactor systems. bohrium.com In a typical setup, the solid-supported catalyst is packed into a column, and the reactant solution is continuously pumped through it. researchgate.net This configuration offers numerous benefits over traditional batch processing:
Efficient Mass and Heat Transfer: Micro- or milliflow reactors provide high surface-area-to-volume ratios, allowing for precise temperature control and efficient mixing. kyushu-u.ac.jp
Enhanced Safety and Scalability: The small reactor volume enhances safety when handling hazardous reagents. Scaling up production is achieved by operating the system for longer durations or by parallelizing multiple reactors ("numbering-up") rather than increasing the reactor size ("scaling-up"). kyushu-u.ac.jp
Process Automation and Integration: Flow systems allow for the integration of reaction, separation, and purification steps into a single, automated process, improving efficiency and reducing waste. bohrium.comnih.gov
These systems have been successfully applied to various organic transformations, demonstrating the power of combining ligand design, materials science, and reactor engineering to create highly efficient and sustainable chemical processes. bohrium.comresearchgate.net
Mechanistic Investigations of Reactions Involving Tert Butyl Ethenyl Phenylphosphane
Elucidation of Elementary Steps in Catalytic Cycles
In transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands like tert-butyl(ethenyl)phenylphosphane are integral to several elementary steps that constitute the catalytic cycle. The ligand's role is to stabilize the metal center, modulate its reactivity, and facilitate the key transformations of oxidative addition and reductive elimination. researchgate.net
A typical catalytic cycle, such as a Suzuki or Heck coupling, involves the following key steps where the phosphine ligand is critical:
Ligand Association/Activation: A Pd(II) precatalyst is often reduced in situ to the active Pd(0) species. Phosphines can play a role in this reduction. researchgate.net The active catalyst, a low-coordinate Pd(0)-phosphine complex, is then formed.
Oxidative Addition: The active Pd(0) complex reacts with an organic halide (e.g., Ar-X), breaking the carbon-halogen bond and forming a Pd(II) intermediate. The electron-rich nature of ligands like this compound, enhanced by the tert-butyl group, generally accelerates this step. researchgate.net
Transmetalation (for cross-coupling): In a Suzuki coupling, the organopalladium(II) halide complex reacts with an organoboron compound, transferring the organic group from boron to palladium.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand, such as the tert-butyl group, is known to promote this final step. researchgate.net
The ethenyl group on this compound adds another layer of complexity, as it could potentially participate in the reaction, for instance, through coordination to the metal center or by undergoing reactions itself, although this is less common for spectator ligands.
Role of Phosphine Ligands in Reaction Pathways (e.g., Nucleophilicity, Ligand Exchange, Steric Effects)
The reactivity of a metal-phosphine complex is a finely tuned balance of the ligand's electronic and steric properties. For this compound, the different substituents on the phosphorus atom create a distinct profile.
Steric Effects: The bulky tert-butyl group imparts significant steric hindrance around the metal center. This has several consequences:
It promotes the formation of low-coordinate, highly reactive catalytic species by discouraging the coordination of multiple phosphine ligands.
It can facilitate the final reductive elimination step to release the product. researchgate.net
The steric bulk can create a specific "pocket" around the active site, influencing which substrates can react and thereby controlling regioselectivity. Studies on related biphenolate phosphine ligands have shown that a phosphorus-bound tert-butyl group can be crucial in preventing undesirable side reactions, such as transesterification, by sterically shielding the metal center. nih.gov
Below is a table summarizing the anticipated effects of the substituents in this compound on catalytic pathways.
| Substituent Group | Property | Influence on Reaction Pathway |
| tert-Butyl | Strong σ-donor, Bulky | Increases rate of oxidative addition; Promotes reductive elimination; Creates a sterically defined active site; Discourages catalyst deactivation pathways. researchgate.netnih.gov |
| Phenyl | π-acceptor, Steric bulk | Stabilizes the metal center via back-bonding; Contributes to the overall steric environment. |
| Ethenyl (Vinyl) | π-acceptor, Reactive group | Can influence electronic properties through conjugation; Potentially allows for ligand to be non-innocent by participating in the reaction. rsc.org |
Stereochemical Outcomes and Control in Phosphine-Mediated Reactions
Since the phosphorus atom in this compound is bonded to three different groups, it is a stereogenic center. This makes the phosphine a P-chiral ligand. Chiral phosphines are paramount in asymmetric catalysis for controlling the stereochemical outcome of a reaction.
When a P-chiral ligand like this compound is used in its enantiomerically pure form, it can create a chiral environment around the metal's active site. This asymmetry can differentiate between two prochiral faces of a substrate or two enantiotopic groups, leading to the preferential formation of one enantiomer of the product.
However, the stereochemical outcome is not always straightforward. In some reactions, the involvement of certain intermediates can lead to a loss of stereochemical information. For example, studies on the reactions of the structurally related N-tert-butyl-P-phenylphosphonamidothioic acid with alcohols showed that the process can be non-stereospecific. rsc.org This result points to the involvement of a transient, achiral thiometaphosphonate (PhPOS) intermediate. rsc.org If reactions involving this compound were to proceed through a similar, transiently planar, three-coordinate phosphorus intermediate, a racemic or enantioenriched product with diminished enantiomeric excess might be expected, depending on the relative rates of the subsequent steps.
Identification and Analysis of Intermediates and Transition States
The direct observation and characterization of intermediates and transition states in a catalytic cycle are challenging due to their transient nature. However, a combination of spectroscopic techniques (e.g., NMR), kinetic studies, and computational modeling (like Density Functional Theory, DFT) allows for their identification. acs.org
For reactions involving bulky phosphines like this compound, several types of intermediates could be anticipated:
Zwitterionic Intermediates: In phosphine-catalyzed reactions (where the phosphine itself is the catalyst, not just a ligand), the nucleophilic attack of the phosphine on a substrate can generate a zwitterionic intermediate. DFT studies on the rearrangement of vinylcyclopropylketone catalyzed by tributylphosphine, for example, identified such zwitterions as key intermediates in the pathway. acs.org
Palladium(II) Complexes: In cross-coupling, arylpalladium(II) halide complexes stabilized by a single bulky phosphine ligand are crucial intermediates formed after oxidative addition. berkeley.edu
Cyclometalated Species: Bulky phosphines containing tert-butyl groups can undergo C-H activation at one of the methyl groups to form stable cyclometalated palladium complexes. researchgate.net These complexes can sometimes be catalyst resting states or part of deactivation pathways, as their stability can inhibit the formation of the catalytically active Pd(0) species. researchgate.net
Transition states are, by definition, not directly observable but can be modeled. For instance, in a phosphine-catalyzed ring-opening, the transition state would involve the simultaneous breaking of a C-C bond in the substrate and the formation of a C-P bond with the catalyst. acs.org
The table below lists potential intermediates in reactions involving this compound.
| Intermediate/Transition State | Description | Method of Analysis | Potential Role |
| Pd(0)L Complex | Low-coordinate (often L=1 or 2) active catalytic species. | In situ NMR, Kinetics | Active catalyst in cross-coupling. berkeley.edu |
| (Aryl)Pd(II)(L)X Complex | Square-planar Pd(II) species formed after oxidative addition. | X-ray Crystallography (of stable analogues), NMR | Key intermediate in cross-coupling. berkeley.edu |
| Cyclometalated Pd(II) Complex | Formed via C-H activation of the tert-butyl group. | NMR, X-ray Crystallography | Potential catalyst resting state or deactivation product. researchgate.net |
| Zwitterionic Adduct | Formed by nucleophilic attack of the phosphine on the substrate. | DFT Calculations, Trapping Experiments | Key intermediate in phosphine-catalyzed reactions. acs.org |
| SN2-type Transition State | The transition structure for nucleophilic attack and bond cleavage. | DFT Calculations | Defines the energy barrier for key reaction steps. acs.org |
Theoretical and Computational Studies of Tert Butyl Ethenyl Phenylphosphane
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of phosphine (B1218219) ligands. DFT methods are widely used to study various aspects of tert-butyl(ethenyl)phenylphosphane, from its fundamental geometry to its role in complex chemical reactions.
Computational studies using DFT can precisely determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, the phosphorus center in phosphines typically adopts a pyramidal geometry.
A key aspect of electronic structure analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.commdpi.com A smaller gap suggests higher reactivity. mdpi.com In this compound, the HOMO is typically localized on the phosphorus atom's lone pair, indicating its nucleophilic character, while the LUMO is often associated with the π-antibonding orbitals of the phenyl and ethenyl groups.
Table 1: Illustrative DFT-Calculated Properties for a Phosphine Ligand
| Property | Value |
| P-C(tert-butyl) Bond Length | 1.88 Å |
| P-C(phenyl) Bond Length | 1.84 Å |
| P-C(ethenyl) Bond Length | 1.83 Å |
| C-P-C Bond Angle | ~101° |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These are typical values for similar phosphine ligands and serve as an illustration.
The basicity of a phosphine is a critical parameter, particularly in its application as a ligand in catalysis, as it influences its donor strength. acs.org Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.gov DFT calculations can accurately predict the proton affinity of phosphines. The site of protonation can also be determined, which for most phosphines is the phosphorus atom due to its lone pair of electrons. The electronic and steric effects of the substituents on the phosphorus atom significantly modulate its basicity. The electron-donating tert-butyl group increases the electron density on the phosphorus, enhancing its basicity, while the phenyl and ethenyl groups can have more complex effects due to their electronic properties.
Molecular Dynamics Simulations for Ligand-Metal Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with a metal center over time. nih.gov Unlike static DFT calculations, MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and the influence of the solvent environment. tuwien.at In the context of a metal complex, MD simulations can reveal the flexibility of the phosphine ligand, the stability of the metal-phosphorus bond, and the dynamic behavior of the entire complex in solution. This information is crucial for understanding the stability and catalytic activity of such complexes.
Quantitative Structure-Activity Relationships (QSAR) for Ligand Performance Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of a molecule based on its structural and physicochemical properties. nih.gov In the context of phosphine ligands, QSAR can be employed to correlate descriptors of this compound with its performance in a specific catalytic reaction. nih.gov These descriptors can be derived from computational methods and include steric parameters (like the Tolman cone angle) and electronic parameters (like the HOMO energy or calculated charge on the phosphorus atom). nih.gov By developing a QSAR model from a set of known phosphine ligands and their experimental activities, the performance of new or untested ligands like this compound can be predicted, thus accelerating the discovery of more efficient catalysts. rsc.org
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules. acs.org This is a powerful approach for validating experimentally obtained data and for assigning spectral features. acs.org For this compound, DFT can calculate the chemical shifts for ³¹P, ¹³C, and ¹H NMR spectroscopy. researchgate.netnih.gov The calculated spectra can be compared with experimental spectra to confirm the structure of the synthesized compound. researchgate.net Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed and compared with experimental data to aid in the assignment of vibrational modes.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
| ³¹P NMR Chemical Shift | -15.2 ppm | -14.8 ppm |
| ¹³C NMR (P-C(tert-butyl)) | 34.5 ppm | 34.1 ppm |
| IR Freq. (P-Ph stretch) | 1095 cm⁻¹ | 1098 cm⁻¹ |
Note: These are hypothetical values for illustrative purposes, demonstrating the typical accuracy of DFT predictions.
Advanced Ligand Design Principles and Stereocontrol
Chirality at Phosphorus and its Impact on Asymmetric Induction
In the field of asymmetric catalysis, the quest for highly effective chiral ligands is paramount. jst.go.jp While many successful ligands derive their chirality from carbon backbones, a distinct and powerful class possesses a stereogenic center at the phosphorus atom itself. nih.govacs.org These are known as P-stereogenic or P-chiral ligands. nih.govacs.org Tert-butyl(ethenyl)phenylphosphane is a prime example of a molecule that can be P-stereogenic, as the phosphorus atom is bonded to three different groups: a bulky tert-butyl group, a reactive ethenyl (vinyl) group, and an electronically tunable phenyl group.
The chirality at the phosphorus atom has a profound impact on asymmetric induction. nih.gov The fixed, non-interconverting spatial arrangement of the substituents around the phosphorus center creates a well-defined and rigid chiral pocket when coordinated to a transition metal. jst.go.jpnih.gov This rigidity is crucial as it reduces the number of possible conformations in the catalytic transition state, leading to a more significant energy difference between the pathways that form the two different product enantiomers. Consequently, P-stereogenic phosphines have emerged as "state-of-the-art" ligands, often providing unparalleled levels of activity and enantioselectivity in reactions like asymmetric hydrogenation. acs.org
The synthesis of P-stereogenic phosphines was historically considered challenging, which limited their widespread use. nih.gov However, the development of novel synthetic methods, often employing phosphine-boranes as stable, separable intermediates, has made these powerful ligands more accessible. jst.go.jpnih.gov This has enabled extensive research into their application, demonstrating their superiority in numerous catalytic processes where high enantioselectivity is critical. nih.gov
Steric and Electronic Tuning of this compound Analogues for Catalytic Efficiency
The effectiveness of a phosphine (B1218219) ligand in a catalytic cycle is governed by a delicate balance of its steric and electronic properties. numberanalytics.com These characteristics directly influence the ligand's coordination to the metal, the stability of catalytic intermediates, and the rate and selectivity of the reaction. Analogues of this compound can be systematically tuned to optimize catalytic efficiency for specific applications. ucla.edu
Steric Tuning involves modifying the size and shape of the substituents on the phosphorus atom. The steric bulk of a ligand is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. libretexts.org In this compound, the tert-butyl group provides significant steric hindrance. Altering this group or the phenyl substituent allows for fine-tuning of the catalyst's steric environment. For instance, increasing steric bulk can shield the metal center, preventing undesirable side reactions or promoting reductive elimination, while reducing it can facilitate substrate binding. numberanalytics.com Recent studies suggest that remote steric hindrance, away from the direct coordination sphere, can be particularly effective in enhancing catalyst performance, a concept applicable to modifying the phenyl group's substituents. ucla.edu
| Phosphine Ligand Example | Substituent Change (relative to P(tBu)(Ph)(R)) | Tolman Cone Angle (θ) in degrees | Anticipated Impact on Catalysis |
|---|---|---|---|
| PMe₃ | Replacement of all groups with Methyl | 118 | Low steric hindrance, may lead to multiple ligand coordination or instability. |
| P(p-tolyl)₃ | Aryl groups instead of mixed alkyl/aryl | 145 | Moderate steric hindrance, standard for many cross-coupling reactions. |
| PPh₃ | Aryl groups instead of mixed alkyl/aryl | 145 | Moderate steric hindrance, widely used benchmark ligand. |
| PCy₃ | Replacement of all groups with Cyclohexyl | 170 | High steric hindrance, promotes reductive elimination. |
| P(tBu)₃ | Replacement of all groups with tert-Butyl | 182 | Very high steric hindrance, creates a highly crowded metal center. |
Electronic Tuning refers to the modulation of the ligand's electron-donating or electron-withdrawing capabilities. numberanalytics.com The electronic nature of a phosphine ligand is critical, as it affects the electron density at the metal center, influencing its reactivity in key catalytic steps like oxidative addition. In analogues of this compound, the electronic properties can be readily adjusted by introducing substituents onto the phenyl ring. Electron-donating groups (e.g., methoxy, -OCH₃) increase the electron density on the phosphorus, making the ligand a stronger σ-donor, which can stabilize higher oxidation states of the metal. Conversely, electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) decrease the electron density, enhancing the ligand's π-acceptor character. These electronic effects can be quantified by observing the CO stretching frequencies in metal-carbonyl complexes. libretexts.org
| Substituent (X) on P(Aryl)₃ Ligand | Hammett Parameter (σₚ) | Qualitative Electronic Effect | ν(CO) in Ni(CO)₃L (cm⁻¹) |
|---|---|---|---|
| -NMe₂ (para) | -0.83 | Strongly Electron-Donating | 2060.3 |
| -OCH₃ (para) | -0.27 | Electron-Donating | 2066.5 |
| -CH₃ (para) | -0.17 | Weakly Electron-Donating | 2068.9 |
| -H | 0.00 | Neutral (Reference) | 2069.3 |
| -Cl (para) | +0.23 | Weakly Electron-Withdrawing | 2071.6 |
| -CF₃ (para) | +0.54 | Strongly Electron-Withdrawing | 2075.2 |
Rational Design of P-Stereogenic Ligands for Enhanced Enantioselectivity
Rational design moves beyond trial-and-error by using established principles of stereocontrol to create new P-stereogenic ligands with targeted properties for high enantioselectivity. jst.go.jpnih.gov This approach involves the deliberate construction of ligands where steric and electronic features are optimized to create a highly effective chiral environment for catalysis. jst.go.jp
A key principle in the rational design of ligands like this compound analogues is the incorporation of conformational rigidity. nih.gov By designing ligands with rigid backbones or bulky groups that lock the molecule into a preferred conformation, the number of potential reaction pathways is minimized. This rigidity ensures that the substrate approaches the metal's active site in a highly controlled manner, maximizing the stereochemical communication between the catalyst and the substrate, which is essential for achieving high enantiomeric excess (ee). jst.go.jpnih.gov
Modern rational design is heavily supported by computational chemistry. nih.govrsc.org Density Functional Theory (DFT) calculations, for example, can model the transition states of a catalytic reaction. nih.gov These models help researchers understand the origin of enantioselectivity by identifying the specific non-covalent interactions (e.g., steric clashes or hydrogen bonds) that favor one reaction pathway over the other. nih.govrsc.org By predicting the performance of a potential ligand before its synthesis, researchers can focus their efforts on the most promising candidates, accelerating the discovery of more effective catalysts. nih.gov The synthesis of P-chiral phosphines often utilizes phosphine-borane adducts as key intermediates, which allows for the reliable and stereospecific construction of the target ligand. nih.gov
Development and Screening of Phosphine Ligand Libraries
While rational design provides a targeted approach, the development and screening of ligand libraries offer a powerful method for discovering new and unexpected catalysts. acs.orgchemrxiv.org This strategy involves the parallel synthesis of a diverse collection, or "library," of structurally related phosphine ligands. acs.org For instance, a library based on this compound could include dozens of analogues with variations in the substituents on the phenyl ring or replacements for the tert-butyl group.
These libraries are then evaluated using high-throughput screening (HTS) techniques. acs.org HTS allows for the rapid testing of each ligand in a specific catalytic reaction under a range of conditions, quickly identifying "hits"—ligands that provide high yield and/or enantioselectivity. This approach is highly efficient for optimizing a catalyst for a new transformation. acs.org
To make this process even more systematic, researchers have developed curated screening sets, such as the Phosphine Optimization Screening Set (PHOSS). chemrxiv.orgresearchgate.net Such sets are composed of a smaller number of commercially available ligands that are chosen to represent the broadest possible range of steric and electronic properties. acs.org By initially screening this representative set, chemists can quickly map out the ligand properties that are most conducive to a successful reaction. This information then guides a more focused search for the optimal ligand, demonstrating how a well-distributed sampling of the chemical space facilitates the rapid identification of active catalysts. chemrxiv.orgresearchgate.net
| Ligand Entry | Structure Analogue (Modification on P(tBu)(Ph-X)(vinyl)) | Reaction Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| L1 | X = H (Parent) | 65 | 78 |
| L2 | X = 4-OMe | 88 | 85 |
| L3 | X = 4-CF₃ | 45 | 60 |
| L4 | X = 2-Me | 72 | 91 |
| L5 | X = 3,5-(CF₃)₂ | 21 | 45 |
| L6 | Replacement of tBu with Isopropyl | 75 | 70 |
| L7 | Replacement of Ph with Naphthyl | 92 | 96 |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to Diversely Functionalized Vinyl Phosphines
The future development of applications for vinyl phosphines hinges on the ability to synthesize a wide array of derivatives with tailored functionalities. Research is actively pursuing more efficient, versatile, and atom-economical synthetic methods beyond traditional routes.
A significant area of development is the use of catalyst-free photochemical hydrophosphination. researchgate.net One such method involves the reaction of bis(trimethylsilyl)phosphonite with olefins under UV irradiation, which proceeds without the need for a catalyst, solvent, or a glovebox environment. researchgate.net This approach has been successfully used to create new (2-pyridinylethyl)phosphonites from vinylpyridines, which can then be further functionalized. researchgate.net This strategy offers a greener and more direct pathway to functionalized phosphines.
Another key direction is the development of highly efficient processes to prepare vinyl phosphines that serve as crucial starting materials for other complex molecules, such as the novel bisacylphosphine oxides used as photo-initiators. google.com Patents have been filed for processes that allow for a wider variation of organic residues bound to the phosphorus atom, overcoming limitations of commercial availability. google.com
Furthermore, research into the synthesis of cyclic phosphines, such as phosphetanes and phospholanes, from elemental white phosphorus is paving the way for new precursor complexes. nih.govnih.govrsc.org These methods, which can be extended to various organo-substituted compounds, offer pathways to novel phosphorus heterocycles that could potentially incorporate a vinyl group, expanding the structural diversity available to chemists. nih.govnih.govrsc.org
Table 1: Emerging Synthetic Routes for Functionalized Phosphines
| Synthetic Strategy | Key Features | Starting Materials (Example) | Product Type (Example) | Reference |
| Photochemical Hydrophosphination | Catalyst-free, Solvent-free, UV irradiation | Vinylpyridines, Bis(trimethylsilyl)phosphonite | (2-Pyridinylethyl)phosphonites | researchgate.net |
| Efficient Vinyl Phosphine (B1218219) Synthesis | High efficiency, Versatile functionalization | Not specified | Novel bisacylphosphine oxides | google.com |
| Cyclic Phosphine Synthesis | From white phosphorus, Precursor complexes | α,ω-dibromoalkanes, [K(dme)2]2[Cp*Fe(η4-P5)] | Phosphetanes, Phospholanes | nih.govnih.govrsc.org |
Exploration of New Metal Combinations and Catalytic Transformations
Vinyl phosphines like tert-butyl(ethenyl)phenylphosphane are valuable ligands in catalysis. Future research will focus on pairing these ligands with a broader range of metals to unlock new catalytic transformations. Nucleophilic phosphine catalysis, where the phosphine adds to an electron-deficient multiple bond, is a powerful tool in organic synthesis, and the discovery of novel reactions continues to be a major focus. acs.org
The exploration of bulky tert-butyl phosphine ligands in combination with palladium has proven effective. For instance, the Pd/P(t-Bu)3 system has been used to catalyze the reaction of aryl halides with sodium t-butoxide to form aryl t-butyl ethers, a transformation that is challenging with less electron-rich systems. researchgate.net Applying ligands like this compound to such systems could offer unique reactivity or selectivity due to the electronic influence of the vinyl group.
The development of catalysts for sustainable processes is also a key driver. Nickel phosphide (B1233454) (Ni2P) on a silica (B1680970) support has been investigated for the hydrotreating of biofuels. researchgate.net Similarly, ruthenium and palladium catalysts are used in the conversion of lignin (B12514952) into valuable chemicals. researchgate.net The incorporation of precisely functionalized phosphine ligands into these systems could enhance their efficiency and selectivity. Furthermore, phosphorus-containing compounds are being designed as selective inhibitors for metalloenzymes like human carbonic anhydrases, highlighting the potential for phosphines to interact with a variety of metal centers in biological contexts. uniroma1.it
Table 2: Examples of Metal-Phosphine Combinations in Catalysis
| Metal | Phosphine/Phosphorus Compound Type | Application | Reference |
| Palladium (Pd) | P(t-Bu)3 (tert-butylphosphine) | Synthesis of aryl t-butyl ethers | researchgate.net |
| Nickel (Ni) | Nickel Phosphide (Ni2P) | Biofuel hydrotreating | researchgate.net |
| Ruthenium (Ru), Palladium (Pd) | Generic catalysts (e.g., Ru/C, Pd/C) | Lignin valorization | researchgate.net |
| Zinc (Zn) (in enzyme) | Phenylphosphonates | Inhibition of Carbonic Anhydrase | uniroma1.it |
Application in Advanced Materials and Polymer Science Beyond Conventional Use
The vinyl group of this compound is a key feature that allows for its incorporation into polymers, opening up a vast field of potential applications in advanced materials science. The development of synthetic routes that yield high-purity phosphines is crucial for applications in the electronics industry. google.com
The structural motifs present in this compound suggest potential roles in material protection and functionalization. For example, tert-butyl phenol (B47542) antioxidants (TBP-AOs) are widely used as stabilizers in plastics, lubricants, and cosmetics to prevent oxidative degradation. nih.gov Polymers functionalized with this compound could exhibit enhanced stability or act as polymeric antioxidants.
Furthermore, the ability to form nanoparticles with specific properties is a hallmark of advanced materials. Research has shown that compounds like alpha-phenyl-n-tert-butyl nitrone (PBN) can be encapsulated in chitosan (B1678972) and PEGylated chitosan nanoparticles for potential therapeutic applications. nih.gov The polymerization of vinyl phosphines or their use as functional monomers could lead to novel polymeric nanoparticles with unique catalytic, stabilizing, or drug-delivery properties. The broader push towards a circular economy for polymers also creates opportunities for new phosphine-based catalysts and additives that can aid in polymer recycling and upcycling. acs.org
Bio-inspired Catalysis and Sustainable Chemical Processes Involving Phosphines
A major thrust of modern chemistry is the development of sustainable and green chemical processes, an area where phosphine catalysis is set to make significant contributions. The field of organophosphine catalysis is increasingly focused on creating sustainable and atom-economic reactions. rsc.org These methods are being applied to the synthesis of bioactive natural products and other pharmaceutically important compounds. rsc.org
The principles of green chemistry are being advanced through the development of new chemo- and bio-catalysis methods. acs.org Phosphine-related catalysts, such as metal phosphides, are already being explored for the sustainable production of biofuels and biochemicals from biomass, including the conversion of lignin. researchgate.net
Bio-inspired catalysis also represents a significant growth area. This includes the design of phosphine-based molecules that can interact with or inhibit biological catalysts like metalloenzymes. For example, phosphorus-based linkers have been used to create potent and selective inhibitors of human carbonic anhydrases, which are implicated in conditions like neuropathic pain. uniroma1.it This approach, which involves mimicking or blocking the action of natural catalysts, demonstrates a sophisticated fusion of organic synthesis and biochemistry. The continued development of such bio-inspired systems will be a key research theme, aiming to create highly selective catalysts and therapeutic agents for a variety of applications. chemistryviews.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
